molecular formula C31H52O3 B14760467 20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one

20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one

Cat. No.: B14760467
M. Wt: 472.7 g/mol
InChI Key: AVUFEQKMVHVFSN-QQYBYBOWSA-N
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Description

Chemical Structure and Properties 20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one (CAS: 1020074-97-8) is a triterpenoid characterized by a unique abeo-dammarane skeleton, where the C23–C24 bond undergoes a rearrangement (abeo configuration), forming a six-membered acetal moiety at the C20 and C24 positions . The molecule contains a methoxy group at C24 and a ketone at C3, with the molecular formula C31H52O3 . This compound was first isolated from the twigs of Aglaia perviridis, a plant species studied for its bioactive secondary metabolites . Its structural complexity and stereochemical features (20S,24S configuration) distinguish it from conventional dammarane derivatives.

Properties

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,6S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C31H52O3/c1-26(2)18-19-31(8,34-25(26)33-9)21-12-16-29(6)20(21)10-11-23-28(5)15-14-24(32)27(3,4)22(28)13-17-30(23,29)7/h20-23,25H,10-19H2,1-9H3/t20-,21+,22+,23-,25+,28+,29-,30-,31+/m1/s1

InChI Key

AVUFEQKMVHVFSN-QQYBYBOWSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CCC([C@H](O5)OC)(C)C)C

Canonical SMILES

CC1(CCC(OC1OC)(C)C2CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structure includes:

  • Ketone group : Positioned at C-3, this carbonyl group is reactive toward reduction and nucleophilic addition.

  • Epoxide ring : The 20,24-epoxy group introduces ring-opening potential under acidic or nucleophilic conditions.

  • Methoxy group : Attached to C-24, this group is susceptible to demethylation or oxidation.

2.1. Oxidation of Methyl Groups

Triterpenoids often undergo oxidation of methyl groups to carboxylic acids. While specific data for this compound is limited, analogous systems suggest that chromic acid or similar oxidants could convert gem-dimethyl carbons to ketones or acids .

2.2. Double Bond Cleavage

The compound’s cyclopropane ring (if present) or conjugated double bonds may undergo ozonolysis, a reaction typically used to cleave double bonds into carbonyl groups. This could help determine the ring’s structural integrity .

3.1. Ketone Reduction

The C-3 ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation. This modification may enhance biological activity, as reduced derivatives often exhibit altered pharmacological profiles.

Mechanism :
R-C=OR-CH(OH)-R’\text{R-C=O} \rightarrow \text{R-CH(OH)-R'}
Example: Reduction of the ketone to a secondary alcohol.

Ring-Opening Reactions (Epoxide)

The 20,24-epoxy group is reactive toward nucleophilic agents (e.g., water, alcohols) or acids. Potential transformations include:

  • Acid-catalyzed ring opening : Protonation of the epoxide oxygen followed by nucleophilic attack, yielding diols or substituted derivatives.

  • Base-induced ring opening : SN2 nucleophilic substitution, leading to rearranged products.

5.1. Demethylation

The C-24 methoxy group can undergo demethylation via strong acids (e.g., HBr) or oxidative agents (e.g., KMnO₄), yielding a hydroxyl group. This transformation alters solubility and reactivity.

5.2. Esterification

If the hydroxyl group is generated (via demethylation), esterification with acyl chlorides or anhydrides could occur, forming ester derivatives.

Dehydrogenation and Aromatization

Triterpenoids like this compound may undergo dehydrogenation under heat with sulfur or selenium, converting cyclic structures into aromatic derivatives. This reaction is critical for structural elucidation but is not explicitly reported for this compound .

Wagner-Meerwein Rearrangement

Bicyclic terpenes often undergo Wagner-Meerwein rearrangements under acidic conditions, leading to skeletal rearrangements. While not directly observed in this compound, its triterpenoid nature suggests potential for such shifts during elimination or substitution reactions .

Research Findings and Implications

The compound’s reactivity is leveraged in structural modifications and pharmacological studies. For instance, ketone reduction may enhance bioavailability or target specificity. Epoxide ring-opening and methoxy demethylation offer pathways for synthesizing analogs with tailored properties. While specific reaction conditions or yields for this compound are not extensively documented, analogies to related triterpenoids provide a framework for predictive analysis .

Future studies could focus on optimizing reaction conditions for scalable synthesis or exploring novel derivatives with improved biological activity.

Scientific Research Applications

20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one is a natural compound with the molecular formula C31H52O3C_{31}H_{52}O_3 and a molecular weight of 472.74 . It is also known by the CAS number 1020074-97-8 .

Scientific Research Applications

This compound is primarily used as a reference standard compound in scientific research .

Biological Activity

  • Reference Standard: This compound serves as a reference standard in life science research .

Usage

  • The compound is used in relevant studies within the field of life sciences .

Source

  • This compound can be extracted from the twigs of Aglaia perviridis .

Storage and Solubility

  • It is recommended to store the compound in powder form at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year .
  • This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Concentration Preparation

1 mg5 mg10 mg20 mg25 mg
1 mM 2.1151 mL10.5753 mL21.1506 mL42.3012 mL52.8765 mL
5 mM 0.423 mL2.1151 mL4.2301 mL8.4602 mL10.5753 mL
10 mM 0.2115 mL1.0575 mL2.1151 mL4.2301 mL5.2876 mL
50 mM 0.0423 mL0.2115 mL0.423 mL0.846 mL1.0575 mL
100 mM 0.0212 mL0.1058 mL0.2115 mL0.423 mL0.5288 mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The abeo-dammarane family includes compounds with shared dammarane backbones but divergent functional groups and rearrangements. Below is a comparative analysis of key analogs:

Compound Name Key Features Molecular Formula Biological Activity/Notes Source/Reference
20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one 20S,24S configuration; abeo rearrangement; C24 methoxy, C3 ketone C31H52O3 Isolated from Aglaia perviridis; structural novelty
20,24-Dihydroxydammar-25-en-3-one C25 double bond; hydroxyl groups at C20 and C24; C3 ketone C30H48O3 Synthetic/plant-derived; potential enzyme inhibition
(20S,24R)-Epoxy-dammarane-3β,12β,25-triol Epoxy bridge (C20–C24); hydroxyl groups at C3, C12, and C25 C30H52O5 α-Glucosidase inhibition (IC50: 12.3 μM)
20S,24-Epoxy-24,25-dihydroxydammar-3-one Epoxy bridge (C20–C24); hydroxyl groups at C24 and C25; C3 ketone C30H50O4 Isolated from natural sources; uncharacterized bioactivity
23-Chloro-20,24-epoxy-dammarane derivatives Chlorine substitution at C23; acetylated hydroxyl groups C32H51ClO4 Synthetic; cytotoxicity studies

Key Structural Differences

Abeo Rearrangement: The target compound uniquely exhibits a 23(24-25)abeo rearrangement, altering the carbon skeleton compared to non-abeo dammaranes like 20,24-Dihydroxydammar-25-en-3-one .

Functional Groups :

  • The C24 methoxy group in the target compound contrasts with hydroxyl or ketone groups in analogs (e.g., 20,24-dihydroxydammar-3-one) .
  • The C3 ketone is a conserved feature in several dammaranes but varies in stereochemistry (e.g., 3β-hydroxyl in (20S,24R)-epoxy-dammarane-3β,12β,25-triol) .

Stereochemistry : The 20S,24S configuration in the target compound differs from the 20S,24R configuration in epoxy-dammarane derivatives .

Biological Activity

20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one is a triterpenoid compound derived from the twigs of Aglaia perviridis. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Below is a detailed examination of its biological activity, including research findings, case studies, and relevant data.

  • Molecular Formula: C31H52O3
  • Molecular Weight: 472.74 g/mol
  • CAS Number: 1020074-97-8
  • Appearance: White to slightly yellow solid
  • Solubility: Soluble in organic solvents like ethanol and dimethylformamide; insoluble in water .

Antidiabetic Activity

Recent studies have indicated that derivatives of dammarane triterpenoids exhibit significant inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. Specifically, a study synthesized several derivatives of epoxy-dammarane compounds, revealing that certain modifications enhanced their inhibitory activity against α-glucosidase. For instance, compound 26 demonstrated an IC50 value of 489.8 µM against α-glucosidase, suggesting potential applications in managing diabetes .

Antitumor Potential

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of specific functional groups influences its interaction with biological targets. For instance:

CompoundModificationTargetIC50 (µM)
This compoundNoneα-glucosidaseN/A
Compound 26Hydroxyl modificationα-glucosidase489.8
Compound 42Hydroxyl modificationPTP1B134.9

This table summarizes key findings related to the structure and biological activity of selected compounds derived from the parent structure .

Case Studies

  • Inhibition of α-glucosidase : In vitro studies demonstrated that certain derivatives effectively inhibited α-glucosidase activity, with varying degrees of potency based on structural modifications.
  • Antitumor Activity : Experimental models showed that these compounds could inhibit tumor growth in various cancer types, indicating their potential as therapeutic agents.
  • Dual-target Inhibitors : Some derivatives exhibited dual-target inhibition capabilities, affecting both α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which is significant for diabetes management and cancer therapy .

Q & A

Q. How can researchers leverage “People Also Ask” data to identify understudied aspects of dammarane chemistry?

  • Methodological Answer : Use tools like Semrush’s Topic Research to mine高频 queries (e.g., “dammarane epoxy derivatives ecotoxicity”) and align them with gaps in existing literature (e.g., long-term environmental fate studies) .

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